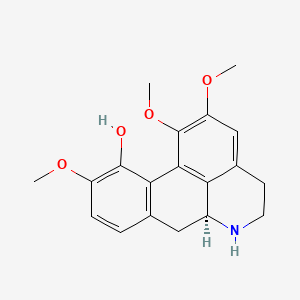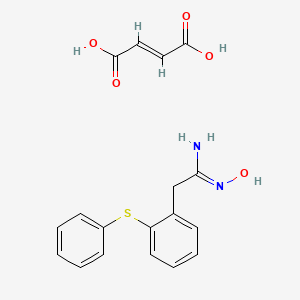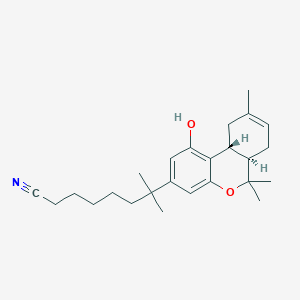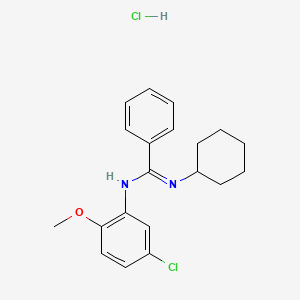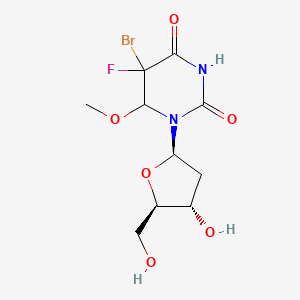![molecular formula C17H11NO3S B12785524 2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide CAS No. 65764-33-2](/img/structure/B12785524.png)
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide is a complex organic compound with a unique structure that combines a thienoquinoline core with a phenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroxylated or dehydroxylated products .
Aplicaciones Científicas De Investigación
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylthieno[2,3-b]quinolin-3-ol: Lacks the 1,1-dioxide group.
Thieno[2,3-b]quinolin-3-ol: Lacks the phenyl group.
2-Phenylquinolin-3-ol: Lacks the thieno group.
Uniqueness
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide is unique due to its specific combination of functional groups and structural features.
Propiedades
Número CAS |
65764-33-2 |
|---|---|
Fórmula molecular |
C17H11NO3S |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
1,1-dioxo-2-phenylthieno[2,3-b]quinolin-3-ol |
InChI |
InChI=1S/C17H11NO3S/c19-15-13-10-12-8-4-5-9-14(12)18-17(13)22(20,21)16(15)11-6-2-1-3-7-11/h1-10,19H |
Clave InChI |
SOSCJDTZADMNKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4N=C3S2(=O)=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
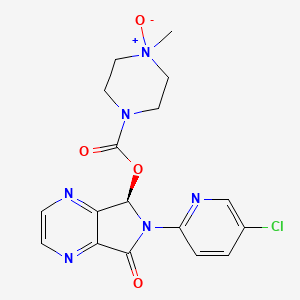
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
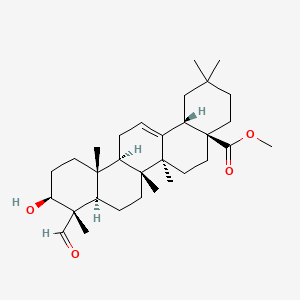
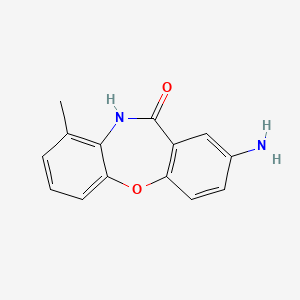
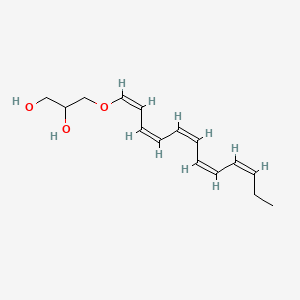
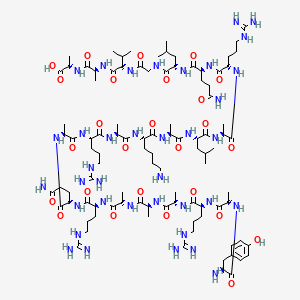
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
